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Compound of Interest

Compound Name:
3-Amino-3-(furan-2-yl)propanoic

acid

Cat. No.: B1269790 Get Quote

An In-depth Technical Guide to the Physical Characteristics of 3-Amino-3-(furan-2-
yl)propanoic acid

Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the precise

characterization of novel chemical entities is the bedrock upon which innovation is built. 3-
Amino-3-(furan-2-yl)propanoic acid, a β-amino acid incorporating the furan scaffold,

represents a class of compounds with significant potential as a chiral building block for

peptidomimetics and other bioactive molecules.[1] Its structure, combining an aromatic

heterocycle with an amino acid backbone, imparts unique conformational constraints and

potential biological interactions. This guide moves beyond a simple recitation of data, offering a

senior application scientist's perspective on not just the what, but the why and how of its

physical characterization. We will delve into the expected spectroscopic signatures,

physicochemical properties, and the robust experimental methodologies required to validate

them, providing a comprehensive framework for researchers in the field.

Molecular Identity and Structural Framework
The foundational step in characterizing any compound is to establish its unequivocal identity. 3-
Amino-3-(furan-2-yl)propanoic acid is registered under CAS Number 73456-99-2.[2] Its

molecular structure dictates its chemical behavior and physical properties.
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IUPAC Name: 3-amino-3-(furan-2-yl)propanoic acid[2]

Molecular Formula: C₇H₉NO₃[2]

Synonyms: 3-(2-Furyl)-beta-alanine, 3-amino-3-(2-furyl)propanoic acid[2]

The molecule's architecture, featuring a chiral center at the C3 position adjacent to the furan

ring, is pivotal. This chirality implies that enantiomeric forms exist, a critical consideration in

drug development where stereoisomers can have vastly different pharmacological profiles.

Figure 1: 2D Structure of 3-Amino-3-(furan-2-yl)propanoic acid.

Core Physicochemical Properties (Computed)
While experimental data for this specific molecule is sparse in publicly available literature,

computational models provide valuable, predictive insights into its behavior. These properties

are essential for designing experimental conditions, such as selecting appropriate solvent

systems for reactions or analytical methods.
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Property Value
Significance for
Drug Development

Source

Molecular Weight 155.15 g/mol

Fundamental for all

stoichiometric

calculations and

formulation

development.

[2]

Exact Mass 155.058243149 Da

Crucial for high-

resolution mass

spectrometry (HRMS)

to confirm elemental

composition.

[2]

XLogP3 -2.9

Predicts the

compound's

lipophilicity. A negative

value strongly

suggests high water

solubility and low

permeability across

lipid membranes, a

key factor in oral

bioavailability.

[2]

Topological Polar

Surface Area (TPSA)
76.5 Å²

Estimates the surface

area of polar atoms. A

value below 140 Å² is

often associated with

good cell permeability,

although the low

XLogP might be a

more dominant factor

here.

[2]

Hydrogen Bond

Donors

2 The -NH₂ and -OH

groups can donate

hydrogen bonds,

[2]
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influencing solubility

and receptor binding.

Hydrogen Bond

Acceptors
4

The furan oxygen,

carbonyl oxygen, and

hydroxyl oxygen can

accept hydrogen

bonds.

[2]

Spectroscopic Signature: A Predictive Analysis
Spectroscopy is the definitive tool for structural elucidation. Based on the known functional

groups (furan, secondary amine, carboxylic acid), we can predict the key features of its NMR,

IR, and Mass spectra. This predictive exercise is a critical skill for any research scientist,

guiding data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR: The proton spectrum is expected to be complex and highly informative.

Furan Protons (δ 6.0-7.5 ppm): The furan ring should display three distinct signals. The

proton at C5 (adjacent to the substituent) would likely appear as a doublet of doublets,

coupled to the other two furan protons. The protons at C3 and C4 will also be multiplets.

For example, in similar structures, furan protons appear in the δ 6.0-7.4 ppm range.[3]

Chiral Methine Proton (CH-N, δ ~4.5 ppm): The proton on the chiral carbon (C3) is

expected to be a triplet or a doublet of doublets, coupled to the adjacent CH₂ group. Its

chemical shift is influenced by the adjacent electron-withdrawing furan ring and amino

group. In related 3-aryl-3-furan derivatives, this proton appears as a triplet around δ 4.54

ppm.[3]

Methylene Protons (-CH₂-COOH, δ ~2.9-3.2 ppm): The two protons on C2 are

diastereotopic due to the adjacent chiral center. They are expected to appear as two

separate signals, each a doublet of doublets, resulting from both geminal coupling to each
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other and vicinal coupling to the C3 proton. Similar structures show these signals as

distinct doublet of doublets at δ 2.94 and 3.15 ppm.[3]

Labile Protons (-NH₂ and -COOH): These protons will appear as broad singlets and their

chemical shift is highly dependent on solvent and concentration. They will readily

exchange with D₂O, causing their signals to disappear, a key confirmatory test.

¹³C NMR: The carbon spectrum confirms the carbon backbone.

Carboxyl Carbon (δ ~177 ppm): The C=O of the carboxylic acid is expected to be the most

downfield signal.[3]

Furan Carbons (δ ~106-156 ppm): Four signals are expected. The carbon attached to the

propanoic acid chain (C2 of furan) will be significantly downfield (~156 ppm), while the

other three carbons will appear between 106 and 142 ppm.[3]

Aliphatic Carbons (δ ~40-50 ppm): The chiral carbon (C3) and the methylene carbon (C2)

are expected in this range.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional

groups.

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from approximately

3300 to 2500 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded O-H group in a

carboxylic acid dimer.[4]

N-H Stretch (Amine): A moderate absorption, often appearing as a shoulder on the broad O-

H band, is expected in the 3400-3200 cm⁻¹ region.

C-H Stretch: Absorptions for aromatic (furan) C-H bonds will appear just above 3000 cm⁻¹,

while aliphatic C-H stretches will be just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is predicted in the range of 1725-

1700 cm⁻¹, characteristic of a saturated carboxylic acid.[4]
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C-O Stretch (Furan & Acid): Strong bands corresponding to the C-O-C stretch of the furan

ring and the C-O stretch of the acid group are expected between 1300 and 1000 cm⁻¹.

Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation patterns, offering direct evidence of the

molecular formula and structure.

Molecular Ion Peak: In an electron ionization (EI) experiment, the molecular ion peak (M⁺)

would be observed at m/z 155.

High-Resolution Mass Spectrometry (HRMS): This is the gold standard for formula

confirmation. The expected exact mass for the [M+H]⁺ ion is 156.06552, which allows for

unambiguous determination of the elemental composition C₇H₁₀NO₃⁺.[2][5]

Key Fragmentation Patterns: A characteristic fragmentation would be the loss of the carboxyl

group (-COOH, 45 Da) leading to a fragment at m/z 110. Another likely fragmentation is

cleavage between C2 and C3, or benzylic-type cleavage alpha to the furan ring.

Experimental Protocols: A Self-Validating Workflow
Trustworthiness in scientific data comes from robust and verifiable methodology. The following

protocols outline the standard procedures for acquiring the spectroscopic and physical data

discussed.

General Characterization Workflow
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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